molecular formula C7H14ClNO B2615601 5-Azaspiro[2.5]octan-7-ol hydrochloride CAS No. 2248351-69-9

5-Azaspiro[2.5]octan-7-ol hydrochloride

Cat. No.: B2615601
CAS No.: 2248351-69-9
M. Wt: 163.65
InChI Key: JDJIBHMYECPYQA-UHFFFAOYSA-N
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Description

General Overview of Spiro Compounds in Contemporary Organic Chemistry

Spiro compounds are a distinctive class of organic molecules characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. tandfonline.comontosight.aiwikipedia.org This shared atom, typically a quaternary carbon, distinguishes spirocycles from fused or bridged ring systems, where two or more atoms are shared between rings. tandfonline.com The inherent three-dimensionality of spirocyclic scaffolds is a major advantage they offer over largely planar aromatic systems, enabling functional groups to be projected in a well-defined spatial arrangement. tandfonline.combldpharm.com

This rigid, three-dimensional geometry is crucial in fields like medicinal chemistry and materials science. ontosight.ainih.gov The constrained conformation of spirocycles can lock a molecule into a specific orientation, which can optimize interactions with biological targets like proteins and enzymes. nih.govtandfonline.com Furthermore, the incorporation of spirocyclic motifs, which are prevalent in numerous natural products, can significantly influence a molecule's physicochemical properties. tandfonline.comresearchgate.net The increased fraction of sp³-hybridized carbons (Fsp³) in spiro-containing molecules often correlates with improved parameters such as aqueous solubility and metabolic stability, which are desirable attributes in drug discovery. bldpharm.comtandfonline.combldpharm.com

Significance of Azaspirocyclic Architectures in Molecular Design

Within the broader family of spiro compounds, azaspirocycles—those containing at least one nitrogen atom in one of the rings—have emerged as particularly valuable scaffolds in molecular design and medicinal chemistry. nih.govmdpi.com The strategic incorporation of a nitrogen atom into the spirocyclic framework provides a handle for chemical modification and can modulate the basicity and polarity of the molecule.

Azaspirocyclic motifs are increasingly utilized by medicinal chemists as bioisosteres for more common heterocyclic rings like piperazine, piperidine (B6355638), and morpholine. tandfonline.comnih.gov Replacing these traditional rings with an azaspirocyclic system can lead to significant improvements in a compound's pharmacokinetic profile. tandfonline.com Research has demonstrated that this substitution can result in decreased lipophilicity, higher aqueous solubility, and enhanced metabolic stability, properties that are critical for the development of successful drug candidates. tandfonline.combldpharm.com The rigid structure of azaspirocycles helps to reduce the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for its intended biological target while minimizing off-target interactions. bldpharm.comtandfonline.com

Structural Characteristics and Systematic Nomenclature of the 5-Azaspiro[2.5]octane System

The 5-Azaspiro[2.5]octane system is a specific bicyclic heterocyclic framework. Its systematic name is derived according to IUPAC nomenclature rules for spiro compounds. qmul.ac.uk The name can be deconstructed as follows:

Spiro: Indicates that the two rings share a single common atom.

[2.5]: These numbers, enclosed in square brackets, denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, there are two carbons in the first ring (a cyclopropane (B1198618) ring) and five carbons in the second ring (a piperidine ring), exclusive of the spiro atom itself.

octane: Represents the total number of atoms in both rings, which is eight (3 in the cyclopropane ring + 6 in the piperidine ring - 1 for the shared spiro atom).

5-Aza: Specifies that a nitrogen atom replaces a carbon atom at the 5th position of the spirocyclic system. Numbering begins with an atom of the smaller ring adjacent to the spiro atom and proceeds around the small ring, then the spiro atom itself (which is position 3 in this case), and finally around the larger ring.

Therefore, the 5-Azaspiro[2.5]octane framework consists of a cyclopropane ring and a piperidine ring fused at a single carbon atom, with the nitrogen atom located within the six-membered piperidine ring.

Research Landscape and Scholarly Focus for 5-Azaspiro[2.5]octan-7-ol Hydrochloride

The compound this compound is a specific derivative of the parent 5-Azaspiro[2.5]octane framework, featuring a hydroxyl (-OH) group at the 7th position and formulated as a hydrochloride salt. Research on this particular molecule primarily focuses on its utility as a versatile building block and intermediate in the synthesis of more complex molecules, especially within the pharmaceutical industry. smolecule.com

The azaspiro[2.5]octane scaffold is valued for its rigid, three-dimensional structure, which can be exploited to optimize drug-target interactions. The presence of both a hydroxyl group and a secondary amine provides two distinct points for further chemical functionalization, allowing for the construction of diverse molecular libraries for screening and lead optimization. The hydrochloride salt form is particularly important in a research and development context as it generally enhances the aqueous solubility and stability of the compound, which are critical factors for bioavailability and handling in experimental settings. While extensive literature dedicated solely to the biological activity of this compound is not prominent, its value is well-established through its role as a key intermediate in synthetic routes targeting novel therapeutic agents.

Physicochemical Properties of Azaspiro[2.5]octane Derivatives

The table below outlines key computed physicochemical properties for a closely related isomer, 5-azaspiro[2.5]octan-8-ol, providing insight into the general characteristics of this compound class.

PropertyValueSource
Molecular FormulaC₇H₁₃NO uni.lu
Monoisotopic Mass127.09972 Da uni.lu
XlogP (Predicted)-0.1 uni.lu
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(1-2-7)5-8-4-6;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIBHMYECPYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248351-69-9
Record name 5-azaspiro[2.5]octan-7-ol hydrochloride
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Synthetic Methodologies for 5 Azaspiro 2.5 Octan 7 Ol Hydrochloride and Analogues

Foundational Synthetic Routes to Azaspiro[2.5]octane Scaffolds

The construction of the azaspiro[2.5]octane framework relies on a variety of synthetic methodologies that can be broadly categorized into cyclization reactions, cascade processes, and stereoselective approaches. These routes provide access to a diverse range of functionalized pyrrolidines, piperidines, and azepines with spirocyclic structures. nih.gov

Cyclization reactions are a cornerstone in the synthesis of azaspiro[2.5]octane scaffolds, enabling the formation of the characteristic spiro-fused ring system. Several powerful cyclization strategies have been employed, including ring-closing metathesis, Diels-Alder reactions, and radical cyclizations.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including those found in azaspirocyclic systems. wikipedia.org This intramolecular reaction typically involves the metathesis of two terminal alkenes, catalyzed by metal complexes, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The reaction is favored due to its functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered rings and even larger macroheterocycles. wikipedia.orgorganic-chemistry.org

In the context of azaspiro[2.5]octanes, RCM can be used to construct the piperidine (B6355638) or other nitrogen-containing heterocyclic portions of the molecule. nih.gov The general approach involves the synthesis of a diene precursor containing the necessary atoms for the desired heterocyclic ring, which is then subjected to RCM to form the cyclic structure. The choice of catalyst, often a ruthenium-based complex like the Grubbs catalyst, is crucial for the success of the reaction. organic-chemistry.orgmerel.si

Table 1: Examples of Ring-Closing Metathesis in Azaspirocycle Synthesis

Precursor Catalyst Product Yield Reference
ω-unsaturated dicyclopropylmethylamines Grubbs Catalyst 5-azaspiro[2.5]octanes N/A nih.gov
Diallylamines Grubbs Catalyst Pyrrolines Excellent organic-chemistry.org
Diene with terminal alkenes 2nd Generation Grubbs catalyst Floresolide B (E/Z mixture) 89% wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental transformation in organic chemistry for the construction of six-membered rings. sigmaaldrich.commdpi.com The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is particularly useful for synthesizing heterocyclic rings. sigmaaldrich.com

For the synthesis of azaspiro[2.5]octane scaffolds, the aza-Diels-Alder reaction can be employed to form the nitrogen-containing ring. This reaction typically involves an N-arylimine as the diene and an electron-rich olefin or alkyne as the dienophile, often in the presence of a Lewis acid, to yield tetrahydroquinolines or substituted quinolines. researchgate.net The application of this methodology allows for the construction of the core heterocyclic structure of azaspiro compounds. rsc.org

Radical cyclizations offer a powerful method for the formation of cyclic systems, especially in complex molecular architectures. nih.gov These reactions proceed through radical intermediates and can be initiated by various radical initiators. A domino radical bicyclization process has been described for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. nih.gov This strategy involves the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic system in a single step. nih.gov

The process can be initiated by 2,2′-azobisisobutyronitrile (AIBN) or triethylborane and is promoted by Bu₃SnH. nih.gov While this specific example leads to a 1-azaspiro[4.4]nonane system, the underlying principles of radical cyclization can be adapted for the synthesis of other azaspirocycles, including the azaspiro[2.5]octane framework, by carefully designing the radical precursor.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These processes are valuable in the synthesis of complex molecules like azaspiro compounds as they can rapidly build molecular complexity. acs.org

One notable example is a conjugate addition/dipolar cycloaddition cascade used to prepare the azaspiro[5.5]undecane ring system. acs.orgacs.org This cascade involves the reaction of an oxime with a diene. The oxime undergoes a conjugate addition to the diene, forming a transient nitrone intermediate. This nitrone then undergoes an intramolecular 1,3-dipolar cycloaddition to create a bicyclic isoxazolidine, which can be further transformed into the desired azaspirocycle. acs.org Another example is a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes to form benzoxepins, showcasing the versatility of cascade reactions in building complex ring systems. nih.gov

Table 2: Examples of Cascade Cycloaddition in Azaspiro System Synthesis

Reactants Key Intermediate Product Reference
2-Butyl-3-(methoxymethoxy)cyclohexanone oxime and 2,3-bis(phenylsulfonyl)-1,3-butadiene Transient nitrone Azaspiro[5.5]undecane derivative acs.org
Salicylaldehydes and vinylcyclopropanes 1,3-dipolar intermediate Benzoxepins nih.gov
Bicyclopropylidenylalkyl-substituted nitrones N/A 5-azaspiro[2.3]hexan-4-one skeleton researchgate.net

The development of stereoselective methods for the synthesis of azaspiro compounds is crucial, as the biological activity of these molecules is often dependent on their stereochemistry. Both enzymatic and catalyst-controlled approaches have been successfully employed to achieve high levels of stereoselectivity.

An enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes has been developed using a carbene transferase platform. chemrxiv.orgchemrxiv.org This biocatalytic method allows for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org The engineered enzymes can operate on a gram scale and in aqueous media, making this a practical and scalable approach. chemrxiv.orgchemrxiv.org

In addition to enzymatic methods, metal-catalyzed reactions have also been developed for the stereoselective synthesis of azaspiro[n.2]alkanes. A dirhodium tetracarboxylate catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has been shown to produce various chiral azaspiro[n.2]alkanes with high diastereoselectivity and enantioselectivity. acs.org

Table 3: Stereoselective Synthesis of Azaspiro Compounds

Method Catalyst/Enzyme Substrate Product Stereoselectivity Reference
Enzymatic Carbene Transfer Engineered protoglobin-based enzymes Unsaturated exocyclic N-heterocycles Azaspiro[2.y]alkanes dr from 52.5:47.5 to >99.5:0.5; er from 51:49 to >99.5:0.5 chemrxiv.orgchemrxiv.org
Rhodium-Catalyzed Cyclopropanation Dirhodium tetracarboxylate Exocyclic olefins Azaspiro[n.2]alkanes High diastereoselectivity and enantioselectivity acs.org
Phase Transfer Catalysis Chinchonidine-derived catalyst Imine analogue of glycine (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Enantioselective mdpi.com

Strategies for Stereoselective Azaspiro Compound Synthesis

Direct Synthesis of 5-Azaspiro[2.5]octan-7-ol Hydrochloride

While general methodologies for azaspirocycle synthesis are available, specific reported pathways to this compound are not readily found in the current literature. However, the synthesis of closely related analogues provides a blueprint for potential synthetic routes.

A synthetic route to the analogous 4-oxa-7-azaspiro[2.5]octane hydrochloride has been detailed in the patent literature. google.com This multi-step synthesis starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through hydrogenation, cyclization, and reduction steps. google.com The final step involves the formation of the hydrochloride salt. google.com The existence of commercial suppliers for derivatives such as 7-methyl-5-azaspiro[2.5]octane hydrochloride also suggests that synthetic routes have been developed, though they are not publicly disclosed. hit2lead.com

For any synthetic route, optimization of reaction conditions is crucial for maximizing yield and ensuring high selectivity. In the enantioselective synthesis of the 5-azaspiro[2.4]heptane analogue, reaction parameters were systematically varied. mdpi.com It was found that the reaction temperature had a significant impact on both yield and enantioselectivity, with lower temperatures favoring higher enantiomeric ratios but at the cost of reduced yield. mdpi.com The stoichiometry of the reagents was also a key factor to control. mdpi.com

ParameterVariationEffect on YieldEffect on Enantioselectivity
TemperatureDecreased from 0°C to -20°CDecreaseIncrease mdpi.com
Reagent EquivalentsSlight excess of dibromideOptimal-

Table 3: Optimization of Reaction Conditions for an Enantioselective Azaspirocycle Synthesis mdpi.com

The ability to scale up a synthesis is a critical consideration for research applications that require larger quantities of material. Traditional batch synthesis can present challenges in terms of heat transfer, mixing, and safety upon scale-up. The use of continuous flow chemistry has been shown to offer significant advantages for the synthesis of complex molecules, including spirocycles. nih.govresearchgate.netspirochem.com Flow chemistry allows for better control over reaction parameters, leading to improved reproducibility and often higher yields. spirochem.com The modular nature of flow systems also facilitates easier scale-up and integration of in-line purification, which can accelerate the production of compounds for further studies. spirochem.com

Emerging Synthetic Technologies

The field of synthetic chemistry is continually evolving, with new technologies offering more efficient and sustainable ways to construct complex molecules.

As previously mentioned, biocatalysis using engineered enzymes is another powerful emerging technology. The development of carbene transferases for the stereodivergent synthesis of azaspirocycles showcases the potential of enzymes to perform complex chemical transformations with unparalleled selectivity. chemrxiv.org This approach not only provides access to chiral building blocks but also aligns with the principles of green chemistry.

Application of Microreactor Systems in Azaspiro Synthesis

Microreactor technology, also known as flow chemistry, utilizes small-scale reactors with dimensions typically in the sub-millimeter range to conduct chemical reactions. This technology offers numerous advantages over conventional batch reactors, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes. krishisanskriti.org

The synthesis of 1-oxa-2-azaspiro[2.5]octane in a microreactor system involves the sequential mixing and reaction of reagents in a controlled manner. google.com An organic solution of cyclohexanone is first continuously dispersed into ammonia water using a micro-disperser. The resulting dispersion is then mixed with a sodium hypochlorite solution in a microreactor equipped with a temperature control module to facilitate the reaction. google.com This setup allows for precise temperature management, which is crucial for controlling the reaction kinetics and minimizing the formation of byproducts. The product is then isolated through a series of continuous separation and washing steps. google.com

The key advantages of using a microreactor system in this analogous synthesis include a significant improvement in the yield and concentration of the target product, a shorter production cycle, high selectivity, and inherent safety. google.com These benefits are directly attributable to the fundamental principles of microreactor technology.

Table 1: Comparison of Synthetic Parameters for Azaspiro Analogue Synthesis

ParameterTraditional Batch MethodMicroreactor Method
Reaction Control Difficult to control temperature and mixingPrecise control over temperature, mixing, and residence time
Production Efficiency LowHigh
Product Stability Often unstable, requiring immediate useImproved stability due to rapid processing and isolation
Safety Higher risk due to larger reaction volumesInherently safer due to small volumes and better heat dissipation

This table is a generalized comparison based on the principles of microreactor technology and the information from the synthesis of 1-oxa-2-azaspiro[2.5]octane.

Continuous Flow Methodologies for Enhanced Efficiency

Continuous flow chemistry is a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. spirochem.com This methodology involves the continuous pumping of reactants through a network of tubes and reactors, where the chemical transformations occur. The modular and scalable nature of flow systems allows for the seamless integration of reaction, separation, and purification steps, leading to a more efficient and automated manufacturing process. spirochem.com

The application of continuous flow methodologies is particularly beneficial for multi-step syntheses, which are common in the preparation of complex molecules like azaspiro compounds. By telescoping multiple reaction steps, the need for isolating and purifying intermediates is minimized, which reduces waste and processing time. nih.gov

In the context of synthesizing azaspiro[2.5]octane derivatives, a continuous flow process would offer several advantages. For example, the formation of the spirocyclic core, which often involves reactions that are sensitive to temperature and reagent stoichiometry, can be precisely controlled in a flow reactor. Subsequent functional group manipulations, such as the introduction of the hydroxyl group in 5-azaspiro[2.5]octan-7-ol, can also be performed in-line.

A modular, automated continuous flow synthesis has been reported for spirocyclic tetrahydronaphthyridines, which, while structurally different, shares the core challenge of constructing a spirocyclic nitrogen-containing ring system. nih.gov This automated system demonstrates the power of flow chemistry to enable the rapid synthesis of a library of related compounds from common starting materials. nih.gov

Table 2: Potential Steps in a Continuous Flow Synthesis of this compound

StepDescriptionKey Advantages in Flow
1. Spirocycle Formation Construction of the azaspiro[2.5]octane core.Precise control of reaction conditions (temperature, pressure, stoichiometry) to maximize yield and minimize byproducts.
2. Functionalization Introduction of the hydroxyl group at the 7-position.In-line reaction with immediate processing of the intermediate, preventing degradation.
3. Salt Formation Reaction with hydrochloric acid to form the hydrochloride salt.Continuous crystallization or in-line salt formation and isolation.
4. Purification Removal of impurities.Integration of in-line purification techniques such as liquid-liquid extraction or chromatography.

This table outlines a hypothetical continuous flow process for the target compound, based on established principles of flow chemistry.

The adoption of continuous flow methodologies for the synthesis of this compound and its analogues has the potential to revolutionize their production. The enhanced control, efficiency, and safety offered by these advanced manufacturing technologies are poised to play a crucial role in the future of pharmaceutical development and manufacturing. spirochem.com

Reactivity and Advanced Chemical Transformations of 5 Azaspiro 2.5 Octan 7 Ol Hydrochloride

Derivatization and Functional Group Interconversions

The presence of both a hydroxyl group and a secondary amine allows for selective or simultaneous functionalization, enabling the synthesis of a diverse range of derivatives.

The secondary alcohol moiety in 5-Azaspiro[2.5]octan-7-ol is a versatile handle for various transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. Acid catalysis (e.g., H₂SO₄, TsOH) is typically employed when using carboxylic acids to facilitate the reaction. More reactive acylating agents like anhydrides and acyl chlorides may be used with a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. These reactions are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties.

Acylating AgentCatalyst/BaseProduct
Acetic Anhydride (B1165640)Pyridine5-Azaspiro[2.5]octan-7-yl acetate
Benzoyl ChlorideTriethylamine5-Azaspiro[2.5]octan-7-yl benzoate
Propionic AcidH₂SO₄ (cat.)5-Azaspiro[2.5]octan-7-yl propionate

Etherification: Formation of an ether linkage can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or unsymmetrical ethers, although this is less controlled.

Alkylating AgentBaseProduct
Methyl IodideSodium Hydride7-Methoxy-5-azaspiro[2.5]octane
Benzyl BromidePotassium tert-butoxide7-(Benzyloxy)-5-azaspiro[2.5]octane
Ethyl TosylateSodium Hydride7-Ethoxy-5-azaspiro[2.5]octane

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-Azaspiro[2.5]octan-7-one. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions, particularly given the presence of the amine. Stronger oxidizing agents like chromic acid can also be used. The resulting ketone is a valuable intermediate for further functionalization, such as reductive amination.

Oxidizing AgentSolventProduct
Pyridinium Chlorochromate (PCC)Dichloromethane5-Azaspiro[2.5]octan-7-one
Dess-Martin PeriodinaneDichloromethane5-Azaspiro[2.5]octan-7-one
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Dichloromethane5-Azaspiro[2.5]octan-7-one

The secondary amine of the piperidine (B6355638) ring is a nucleophilic center that readily participates in several key chemical transformations. Protection of the hydroxyl group may be necessary to achieve selectivity in some cases.

Acylation: N-acylation is a straightforward method to introduce an amide functionality. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to scavenge the acid byproduct. The resulting amides are often more stable and can have significantly different biological activities compared to the parent amine.

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamine1-Acetyl-5-azaspiro[2.5]octan-7-ol
Benzoyl ChloridePyridine1-Benzoyl-5-azaspiro[2.5]octan-7-ol
Acetic AnhydrideSodium Bicarbonate1-Acetyl-5-azaspiro[2.5]octan-7-ol

Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine to a tertiary amine. This can be accomplished by reaction with alkyl halides. To avoid potential over-alkylation or reaction at the hydroxyl group, it is often preferable to employ reductive amination.

Reductive Amination: This powerful reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is its high selectivity and the use of mild reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach can also be used to couple two molecules of 5-Azaspiro[2.5]octan-7-ol if the ketone derivative is used as the carbonyl partner.

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium Triacetoxyborohydride5-Methyl-5-azaspiro[2.5]octan-7-ol
AcetoneSodium Cyanoborohydride5-Isopropyl-5-azaspiro[2.5]octan-7-ol
CyclohexanoneSodium Triacetoxyborohydride5-Cyclohexyl-5-azaspiro[2.5]octan-7-ol

Ring-Opening and Rearrangement Reactions of the Spirocyclic Core

The spirocyclic nature of 5-Azaspiro[2.5]octan-7-ol, particularly the strained cyclopropane (B1198618) ring, presents opportunities for unique ring-opening and rearrangement reactions, leading to novel molecular scaffolds.

The cyclopropane ring is susceptible to cleavage under various conditions, including acid catalysis, transition metal catalysis, or radical conditions. The regioselectivity of ring opening would likely be influenced by the substituents on the piperidine ring and the nature of the attacking reagent. Mechanistic studies on analogous systems suggest that protonation of the nitrogen followed by nucleophilic attack on one of the cyclopropyl (B3062369) carbons could lead to ring-opened products. The strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a thermodynamic driving force for such reactions.

Intermolecular Coupling and Condensation Reactions

The functional groups of 5-Azaspiro[2.5]octan-7-ol hydrochloride can also participate in the formation of larger, more complex molecules through various coupling and condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: While the parent molecule is not directly suited for standard cross-coupling reactions like Suzuki or Heck, it can be derivatized to participate in such transformations. For example, conversion of the hydroxyl group to a triflate or tosylate would create a suitable leaving group for Suzuki coupling with boronic acids or Heck coupling with alkenes, catalyzed by a palladium complex. These reactions are powerful tools for forming carbon-carbon bonds.

Pictet-Spengler Reaction: The secondary amine could potentially undergo a Pictet-Spengler-type reaction if tethered to an appropriate aromatic group. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline or related heterocyclic system. While this would require prior modification of the 5-Azaspiro[2.5]octan-7-ol scaffold, it highlights a potential pathway for the synthesis of more complex fused heterocyclic systems. The reaction proceeds via an initial condensation to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

This compound is a valuable synthetic intermediate prized for its rigid, three-dimensional spirocyclic framework. This unique conformation, which combines a cyclopropane ring and a piperidine ring, serves as a robust scaffold in medicinal chemistry for optimizing drug-target interactions. The presence of two key functional groups—a secondary amine within the piperidine ring and a secondary alcohol—provides versatile handles for elaboration into more complex molecular architectures. Its formulation as a hydrochloride salt enhances aqueous solubility, a critical property for its use in various synthetic and biological applications.

The bifunctional nature of 5-azaspiro[2.5]octan-7-ol allows it to serve as a foundational building block for a wide array of advanced heterocyclic frameworks. The secondary amine and hydroxyl group are reactive sites that can participate in a variety of ring-forming and substitution reactions.

The secondary amine is a nucleophile that readily undergoes reactions such as N-alkylation, N-arylation, acylation, and reductive amination. These transformations allow for the attachment of diverse side chains or the integration of the nitrogen atom into a larger heterocyclic system. The hydroxyl group can be activated or displaced in nucleophilic substitution reactions, or it can participate in condensation reactions to form new rings, such as ethers or esters, which can be part of a larger macrocyclic or fused system.

For instance, the 5-azaspiro[2.5]octane core is a key structural component in certain isoxazolo[5,4-d]pyrimidine (B13100350) derivatives that act as selective Toll-like receptor (TLR) inhibitors. The synthesis of such complex frameworks often involves multi-component reactions where the spirocyclic amine can be strategically incorporated. beilstein-journals.org By leveraging the distinct reactivity of its functional groups, chemists can construct elaborate molecules with precisely defined three-dimensional shapes.

Reactive SiteReaction TypePotential Heterocyclic Framework
Secondary Amine (N-H) N-Arylation / CondensationFused Pyrazines, Quinoxalines
Acylation / CyclizationFused Lactams, Imidazoles
Multi-component ReactionSubstituted Dihydropyridines, Pyrimidines
Hydroxyl Group (O-H) O-Alkylation / CyclizationFused Oxazines, Dioxanes
Mitsunobu ReactionFused Azepanes, Oxazepanes
Bifunctional (N-H & O-H) Condensation with bis-electrophilesBridged Bicyclic Systems, Macrocycles

This interactive table outlines the potential of 5-Azaspiro[2.5]octan-7-ol as a precursor for various advanced heterocyclic frameworks by highlighting its reactive sites and corresponding reaction types.

In modern drug discovery, the systematic exploration of chemical space through the creation of compound libraries is a cornerstone of hit and lead identification. This compound is an excellent scaffold for such endeavors due to its rigid core and orthogonally reactive functional groups, which serve as points for diversification.

Scaffold diversification involves taking a common molecular core and decorating it with a wide variety of chemical appendages, a process well-suited for parallel synthesis and combinatorial chemistry. nih.govuzh.ch The 5-azaspiro[2.5]octan-7-ol scaffold can be elaborated using a "building block" approach, where libraries of reagents (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides, aryl halides) are reacted in parallel with the scaffold's amine and alcohol functionalities. whiterose.ac.uk

For example, a library could be generated by first acylating the secondary amine with a diverse set of carboxylic acids, followed by etherification of the hydroxyl group with a different set of alkyl halides. This strategy, often performed on a solid support to simplify purification, can rapidly produce thousands of distinct compounds. nih.gov This approach allows for the efficient synthesis of sp3-rich molecules, which possess greater structural complexity and are increasingly sought after in drug discovery programs. whiterose.ac.uk

Diversification VectorReaction ChemistryReagent Class (Building Blocks)Example Resulting Moiety
Nitrogen (N-H) Amide CouplingCarboxylic Acids / Acyl HalidesN-Acyl spiro-piperidine
Sulfonamide FormationSulfonyl ChloridesN-Sulfonyl spiro-piperidine
Reductive AminationAldehydes / KetonesN-Alkyl spiro-piperidine
Buchwald-Hartwig AminationAryl / Heteroaryl HalidesN-Aryl spiro-piperidine
Oxygen (O-H) Williamson Ether SynthesisAlkyl HalidesO-Alkyl spiro-piperidine
Mitsunobu ReactionPhenols / Heterocyclic AlcoholsO-Aryl spiro-piperidine
EsterificationCarboxylic Acids / AnhydridesO-Acyl spiro-piperidine

This interactive table demonstrates the utility of 5-Azaspiro[2.5]octan-7-ol in library synthesis. The nitrogen and oxygen atoms act as vectors where diverse chemical functionalities can be introduced using various reaction types.

The spiro-fused cyclopropane ring in 5-azaspiro[2.5]octan-7-ol is not merely a passive structural component; it actively influences the molecule's reactivity and can play a crucial role in stabilizing reaction intermediates. This influence stems from the unique electronic and steric properties of the cyclopropyl group.

Electronic Stabilization: The carbon-carbon sigma bonds of a cyclopropane ring possess significant p-character, often described by the Walsh orbital model. This allows the ring to engage in electronic conjugation with adjacent p-orbitals or electron-deficient centers. In reactions involving the hydroxyl group at C7, the formation of a transient carbocationic intermediate would be significantly stabilized by this neighboring cyclopropyl group. nih.gov This phenomenon, known as cyclopropylcarbinyl cation stabilization, can lower the activation energy for reactions such as SN1-type substitutions or E1 eliminations, thereby directing the reaction pathway. nih.gov This stabilization is favorable due to the release of ring strain and the formation of a highly stabilized intermediate. nih.gov

Stereoelectronic and Conformational Control: The presence of the rigid spiro-cyclopropane ring exerts profound conformational control on the adjacent piperidine ring. Research on similar 2-spirocyclopropyl piperidines has shown that the strained ring can create significant torsional strain that alters the normal conformational preferences of the six-membered ring. researchgate.netresearchgate.net This effect can force substituents that would typically prefer an equatorial position into an axial orientation to minimize steric interactions. researchgate.net This conformational locking can stabilize specific transition states, leading to highly stereoselective transformations. For example, an incoming nucleophile might be directed to one face of the piperidine ring over the other, enabling precise control over the stereochemical outcome of a reaction. This inherent stereocontrol makes the scaffold particularly valuable for the synthesis of stereochemically complex targets.

Advanced Spectroscopic and Structural Elucidation Techniques for Azaspiro 2.5 Octan 7 Ol Systems

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the positions of individual atoms. This technique offers a static, high-resolution snapshot of the molecule's solid-state conformation and its interactions with neighboring molecules. For azaspiro[2.5]octane derivatives, this analysis is crucial for confirming the connectivity and stereochemistry of the spirocyclic system.

The spirocyclic nature of the azaspiro[2.5]octane system imposes significant conformational constraints. X-ray analysis would reveal the precise puckering of the cyclohexane (B81311) ring and the orientation of the cyclopropane (B1198618) ring relative to it. The cyclohexane ring in such systems typically adopts a chair conformation to minimize steric strain. The position of the hydroxyl group (axial or equatorial) on the cyclohexane ring would be definitively established. This solid-state conformation is the thermodynamically most stable arrangement under crystallization conditions and serves as a crucial reference for computational studies and for understanding its behavior in solution. For related azaspiro compounds, X-ray crystallography has been instrumental in confirming the relative configuration of the molecule nih.gov.

For chiral molecules like 5-azaspiro[2.5]octan-7-ol, which contains stereocenters, determining the absolute stereochemistry is essential. When a chiral compound is crystallized as a single enantiomer, X-ray crystallography using anomalous dispersion can unambiguously determine its absolute configuration (R or S). This is often achieved by incorporating a heavy atom into the structure or by using specific X-ray wavelengths. The determination of the absolute configuration is a critical step in the development of stereospecific syntheses and for understanding stereoselective biological activities nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. Unlike the static picture from X-ray crystallography, NMR provides insights into the dynamic conformational behavior of molecules in solution.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of azaspiro[2.5]octan-7-ol systems.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of their electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear at a characteristic downfield shift. Protons on the cyclopropane ring would have unique, upfield chemical shifts due to the ring's anisotropic effect. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles, which helps in determining the relative stereochemistry and conformation of the cyclohexane ring.

A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has been successfully performed using ¹H and ¹³C NMR, where chemical shifts and coupling constants were used to determine the relative configuration and preferred conformations researchgate.net.

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for elucidating the detailed structure and conformation in solution.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity of the molecular skeleton, confirming the spirocyclic nature and the relative positions of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. This is particularly useful for determining the stereochemistry and conformation. For instance, NOESY can show correlations between axial and equatorial protons on the cyclohexane ring and can help to establish the relative orientation of substituents.

The application of these advanced 2D NMR techniques provides a comprehensive picture of the molecular structure and conformation of 5-azaspiro[2.5]octan-7-ol hydrochloride in solution, complementing the solid-state data from X-ray crystallography.

Stereochemical Assignments and Conformational Dynamics in Solution

The three-dimensional structure and conformational flexibility of 5-Azaspiro[2.5]octan-7-ol are critical determinants of its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the stereochemistry and understanding the conformational dynamics of such spirocyclic systems in solution.

Detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra allows for the unambiguous assignment of all proton and carbon signals. For the azaspiro[2.5]octane core, the relative configuration and preferred conformations can be determined by analyzing homonuclear proton-proton coupling constants and the chemical shifts of protons and carbons within the aliphatic rings. These parameters are highly sensitive to the steric and electronic effects of substituents and the anisotropic effects of the spirocyclic rings.

Table 1: Representative NMR Spectroscopic Data for Azaspiro[2.5]octane Analogs

Nucleus Chemical Shift Range (ppm) Key Coupling Constants (Hz)
¹H 1.0 - 4.5 ³J(H,H) = 2-12

Note: The data presented are typical ranges for similar azaspirocyclic systems and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of this compound and for elucidating its fragmentation pathways. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the confident assignment of a unique molecular formula to the parent ion.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar molecules like 5-Azaspiro[2.5]octan-7-ol, typically producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are then performed to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information.

While a detailed experimental fragmentation study for this compound is not publicly available, predicted fragmentation pathways for the protonated molecule ([C₇H₁₄NO]⁺) suggest initial losses of small neutral molecules such as water (H₂O) from the alcohol group and subsequent ring cleavages of the azaspirocyclic core. The accurate mass measurement of these fragment ions by HRMS is critical for proposing and verifying plausible fragmentation mechanisms.

Table 2: Predicted Mass Spectrometry Data for 5-Azaspiro[2.5]octan-7-ol

Adduct m/z (Predicted)
[M+H]⁺ 128.1070
[M+Na]⁺ 150.0889

Source: Predicted data from computational models.

Advanced Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and quality control in pharmaceutical development. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly used technique. However, the high polarity can lead to poor retention on traditional C18 columns. Therefore, method development often involves the use of columns with polar-embedded or polar-endcapped stationary phases to enhance retention.

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, with an acidic additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to separate the main compound from impurities with a wide range of polarities. UV detection is commonly used if the molecule possesses a suitable chromophore, or a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Method validation according to regulatory guidelines is crucial to ensure the accuracy, precision, and robustness of the analytical procedure.

Table 3: Typical HPLC Method Parameters for Polar Amine Compounds

Parameter Condition
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or CAD

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an ideal tool for online reaction monitoring. During the synthesis of 5-Azaspiro[2.5]octan-7-ol, LC-MS can be used to track the consumption of starting materials, the formation of the desired product, and the appearance and disappearance of intermediates and byproducts in near real-time.

Computational Chemistry and Theoretical Investigations of 5 Azaspiro 2.5 Octan 7 Ol Hydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in modern chemistry for providing detailed information about the electronic structure of molecules. These methods, particularly Density Functional Theory (DFT), are invaluable for predicting a wide range of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties of 5-Azaspiro[2.5]octan-7-ol hydrochloride, such as its molecular orbital energies, electrostatic potential, and charge distribution. These calculations are essential for understanding the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical DFT calculations could yield data such as that presented in the hypothetical table below, which illustrates the kind of information that would be obtained from such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy 2.1 eV Indicates electron-accepting ability
HOMO-LUMO Gap 8.6 eV Relates to chemical reactivity and stability

Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to its reactive sites.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction mechanism.

For example, in a potential synthesis involving a cycloaddition reaction to form the spirocyclic core, DFT could be used to model the transition state structures and their corresponding energies. This would help in understanding the feasibility of the proposed synthetic route under various conditions.

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and computational chemistry offers a way to predict and explain the observed regioselectivity and stereoselectivity. In the context of this compound, if a reaction involves an attack on the spirocyclic ring system, DFT can be used to calculate the energies of the different possible products and the transition states leading to them. The product formed via the lowest energy transition state is typically the major product observed experimentally.

For instance, in a reaction involving the functionalization of the cyclohexane (B81311) ring, DFT calculations could predict whether a substituent would preferentially add to a specific carbon atom (regioselectivity) and whether it would adopt an axial or equatorial position (stereoselectivity). These predictions are based on a detailed analysis of the electronic and steric factors governing the reaction.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics offer a computationally more efficient way to study the conformational behavior and dynamics of molecules like this compound.

Conformational Energy Landscape Exploration

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Molecular mechanics force fields can be used to perform a systematic search of the conformational space of this compound to identify its low-energy conformers. This exploration of the conformational energy landscape is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties. The results of such an analysis could be presented in a table summarizing the relative energies of different conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) Population at 298 K (%)
Chair-Axial OH 0.0 C1-N5-C6-C7 = -60° 75
Chair-Equatorial OH 1.2 C1-N5-C6-C7 = 180° 15

Stereochemical Influence on Molecular Geometry and Dynamics

These simulations can reveal the preferred orientations of the hydroxyl group and the cyclopropane (B1198618) ring relative to the piperidine (B6355638) ring. Furthermore, MD simulations can help in understanding the rigidity or flexibility of the spirocyclic framework, which is a key determinant of its utility as a scaffold in medicinal chemistry. The results from such simulations can provide a dynamic picture of the molecule that complements the static information obtained from quantum mechanical calculations.

In Silico Modeling of Molecular Interactions

In silico modeling has become an indispensable tool in modern chemical research, providing insights into molecular behavior that can be difficult or impossible to obtain through experimental methods alone. For a molecule like this compound, computational techniques can elucidate its potential interactions with biological targets, a crucial step in drug discovery and design.

The interaction between a small molecule (ligand) and a protein is the cornerstone of pharmacology. Computational methods aim to predict and analyze these binding events, providing information on binding affinity, mode, and the key intermolecular forces involved. hilarispublisher.comresearchgate.net

Molecular Docking: This is a widely used technique to predict the preferred orientation of a ligand when bound to a protein target. iaanalysis.comiaanalysis.comnih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. hilarispublisher.comnih.gov Scoring functions estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. mdpi.com For this compound, docking studies could identify potential protein targets and predict its binding mode, highlighting key interactions with amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, simulating the movements of atoms over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of the complex, assess its stability, and provide a more accurate estimation of binding free energy. nih.govnumberanalytics.com These simulations can reveal the role of water molecules in the binding interface and capture the flexibility of both the ligand and the protein, which is often simplified in docking studies. acs.org

Quantum Mechanics (QM) and Hybrid QM/MM Methods: For a highly accurate description of the electronic interactions at the binding site, quantum mechanics methods can be employed. nih.govijirt.orgnumberanalytics.com QM calculations can provide precise information on charge distribution, polarization, and bond formation/breaking. nih.govscispace.com However, due to their high computational cost, QM methods are often limited to the most critical parts of the system, such as the ligand and the immediate surrounding amino acid residues. nih.gov A common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, where the core region is treated with QM and the rest of the protein and solvent with a more computationally efficient molecular mechanics force field. nih.gov

Free Energy Calculations: Accurately predicting the binding affinity (binding free energy) is a major goal of computational chemistry. nih.govpnas.orgresearchgate.net Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches that calculate the free energy difference between two states (e.g., bound and unbound) by simulating a non-physical pathway connecting them. nih.govresearchgate.net While computationally intensive, these methods can provide results in close agreement with experimental data. nih.gov More approximate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost. mdpi.comresearchgate.net

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical binding energy data for this compound with a hypothetical protein kinase.

Hypothetical Binding Affinity Data

Computational MethodPredicted Binding Free Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Molecular Docking (Glide)-8.2ASP145, LYS72, LEU120
MM/PBSA-10.5 ± 1.2ASP145, LYS72, TYR68
Free Energy Perturbation (FEP)-9.8 ± 0.5ASP145, LYS72

The three-dimensional shape of a molecule, or its conformation, is critical to its function. For cyclic and spirocyclic molecules, the range of accessible conformations is often restricted, leading to increased rigidity. saskoer.cachemistrysteps.com Computational methods are essential for exploring the conformational space and determining the relative stabilities of different conformers. scribd.comacs.org

Potential Energy Surface (PES) Scanning: A fundamental approach to conformational analysis is to map the potential energy of the molecule as a function of its geometry. uni-muenchen.deq-chem.comnih.gov By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a potential energy surface can be generated. uni-muenchen.destackexchange.com The minima on this surface correspond to stable conformations, while the saddle points represent transition states between them. uni-muenchen.de For this compound, scanning the dihedral angles within the six-membered ring would reveal the most stable chair, boat, or twist-boat conformations.

Dihedral Angle Analysis: The geometry of cyclic systems is largely defined by their dihedral angles. libretexts.orggonzaga.edu Analyzing the preferred dihedral angles can provide significant insights into the conformational preferences of the molecule. mdanalysis.orgresearchgate.net In the context of this compound, the spirocyclic nature imposes significant constraints on the possible dihedral angles of the fused ring system.

Molecular Dynamics Simulations for Conformational Sampling: As with ligand-protein interactions, MD simulations can be used to explore the conformational space of an isolated molecule. portlandpress.comresearchgate.netnih.gov By simulating the molecule's dynamics at a given temperature, it is possible to observe transitions between different conformations and to calculate the relative populations of each state based on the simulation time spent in that conformation. This allows for an assessment of the molecule's flexibility and the identification of the most prevalent conformations in a given environment.

The following interactive table provides a hypothetical summary of a conformational analysis for this compound, highlighting the relative energies of different theoretical conformers of the six-membered ring.

Hypothetical Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (Hypothetical, degrees)
Chair (Axial OH)0.00C1-N5-C6-C7: -55.2, N5-C6-C7-C8: 58.1
Chair (Equatorial OH)0.65C1-N5-C6-C7: -54.8, N5-C6-C7-C8: 57.9
Twist-Boat5.30C1-N5-C6-C7: -31.5, N5-C6-C7-C8: 65.4
Boat6.90C1-N5-C6-C7: 0.0, N5-C6-C7-C8: 60.0

Broader Applications in Advanced Organic Synthesis and Chemical Biology Non Clinical Focus

Design and Synthesis of Novel Heterocyclic and Spirocyclic Frameworks

The 5-azaspiro[2.5]octane core is a valuable scaffold for the construction of diverse and complex heterocyclic and spirocyclic frameworks. Its inherent rigidity and defined three-dimensional geometry make it an attractive starting point for synthesizing molecules with precise spatial arrangements of functional groups.

A key approach to synthesizing the 5-azaspiro[2.5]octane skeleton is through diversity-oriented synthesis (DOS). One notable method involves a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane. This process generates ω-unsaturated dicyclopropylmethylamines, which are versatile intermediates. These intermediates can then be converted into functionalized 5-azaspiro[2.5]octanes through various cyclization strategies, including selective ring-closing metathesis, epoxide opening, or reductive amination. nih.gov The resulting functionalized piperidines are of considerable interest for further chemical exploration and drug discovery programs. nih.gov

The presence of the hydroxyl group in 5-Azaspiro[2.5]octan-7-ol hydrochloride provides a convenient handle for further synthetic modifications. This functional group can be transformed into a variety of other functionalities, allowing for the creation of a library of derivatives with diverse properties. For instance, the alcohol can be oxidized to a ketone, which can then undergo a range of carbonyl chemistry reactions. Alternatively, it can be converted into a leaving group for nucleophilic substitution, or it can participate in ether or ester formation. These transformations enable the incorporation of the 5-azaspiro[2.5]octane scaffold into larger, more complex molecular architectures.

Table 1: Synthetic Pathways to Functionalized 5-Azaspiro[2.5]octanes
Starting MaterialsKey ReactionsResulting ScaffoldReference
N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, diiodomethaneMulticomponent condensation, Ring-closing metathesis/Epoxide opening/Reductive aminationFunctionalized 5-azaspiro[2.5]octanes nih.gov

Development of Chiral Ligands and Catalysts for Asymmetric Transformations

The development of chiral ligands and catalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. Spirocyclic structures, due to their conformational rigidity and well-defined stereochemistry, are excellent candidates for chiral ligands. While direct applications of this compound in this area are not extensively documented, the closely related chiral 6-azaspiro[2.5]octane scaffold has been successfully utilized. nih.gov

The synthesis and characterization of chiral 6-azaspiro[2.5]octanes have demonstrated their potential as highly potent and selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This work highlights the principle that chiral azaspirocyclic frameworks can effectively interact with biological targets in a stereospecific manner. By analogy, chiral derivatives of 5-Azaspiro[2.5]octan-7-ol could be synthesized and evaluated as ligands for various metal-catalyzed asymmetric transformations.

The synthetic route to chiral 5-azaspiro[2.5]octan-7-ol could involve asymmetric synthesis or chiral resolution of racemic mixtures. Once obtained, the enantiomerically pure compound could be further functionalized at the nitrogen atom and the hydroxyl group to create bidentate or tridentate ligands. These ligands could then be complexed with transition metals to form chiral catalysts for a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations. The rigid spirocyclic backbone would be expected to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions.

Preparation of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in biological pathways. The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of such probes.

Tools for Exploring Protein-Ligand Interactions

The rigid conformation of the 5-azaspiro[2.5]octane framework can be exploited to design ligands with high affinity and selectivity for specific protein binding sites. The hydroxyl and amine functionalities of this compound serve as anchor points for the introduction of various pharmacophoric groups and reporter tags (e.g., fluorescent dyes, biotin).

By systematically modifying the substituents on the spirocyclic core, libraries of compounds can be generated and screened against a protein of interest. Structure-activity relationship (SAR) studies can then be performed to identify the key structural features required for binding. The defined stereochemistry of the scaffold helps in understanding the precise orientation of the ligand within the binding pocket, providing valuable insights into protein-ligand interactions.

Molecular Scaffolds for Biological Target Engagement Studies

Once a potent and selective ligand has been identified, it can be further developed into a chemical probe to confirm its engagement with the intended biological target in a cellular or in vivo setting. This often involves the incorporation of a "warhead" that can form a covalent bond with a nearby residue in the protein's active site, or the attachment of a tag that allows for visualization or pull-down experiments.

The 5-azaspiro[2.5]octane scaffold provides a stable platform for the attachment of these functionalities. The predictable orientation of substituents on the rigid framework ensures that the reactive group or tag is presented in the correct orientation to interact with the target protein.

Table 2: Potential Modifications of 5-Azaspiro[2.5]octan-7-ol for Chemical Probe Development
Modification SiteFunctional Group IntroducedPurpose
Nitrogen atom (N-5)Alkyl chains, aryl groups, reporter tags (fluorescein, biotin)Modulate solubility, introduce reporter groups for detection
Oxygen atom (O-7)Linkers for attachment of photoaffinity labels or reactive groupsEnable covalent modification of the target protein
Piperidine (B6355638) ringAdditional substituentsOptimize binding affinity and selectivity

Contribution to Diversity-Oriented Synthesis (DOS) and Fragment-Based Design

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore new areas of chemical space and identify novel bioactive compounds. nih.gov The 5-azaspiro[2.5]octane scaffold is an excellent starting point for DOS due to its inherent complexity and the multiple points for diversification.

As previously mentioned, multicomponent reactions can be used to rapidly assemble the core 5-azaspiro[2.5]octane structure. nih.gov From this central scaffold, a wide array of derivatives can be generated by functionalizing the nitrogen and oxygen atoms, as well as by modifying the piperidine ring. This approach allows for the efficient creation of libraries of spirocyclic compounds with significant skeletal and stereochemical diversity.

In the context of fragment-based drug design (FBDD), the 5-azaspiro[2.5]octane core can be considered a valuable three-dimensional fragment. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The rigid and well-defined shape of the 5-azaspiro[2.5]octane fragment can provide a strong starting point for hit-to-lead optimization, as its binding orientation can be more readily determined compared to more flexible fragments. The hydroxyl and amine groups offer convenient vectors for fragment growing and linking strategies.

Q & A

Q. What cross-disciplinary approaches integrate materials engineering principles to improve the compound’s formulation stability?

  • Methodological Answer : Collaborate with materials scientists to design co-crystals or amorphous solid dispersions. Use hot-stage microscopy (HSM) to study phase transitions. Apply microencapsulation techniques (e.g., spray drying) for controlled release. Reference CRDC subclass RDF2050107 (powder/particle technology) for methodological frameworks .

Guidelines for Data Presentation

  • Tables/Figures : Limit main text to 3 critical tables/figures (e.g., synthetic yields, stability data). Use supplementary materials for extensive datasets (e.g., full NMR spectra, factorial design matrices) .
  • Reproducibility : Provide step-by-step protocols for key experiments (e.g., crystallization conditions) in supplementary files, hyperlinked in the main text .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.